5-(2,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 4-BENZOYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. The synthetic route often includes the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-BENZOYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has been extensively studied for its potential applications in various fields. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown promising antileishmanial and antimalarial activities, making it a potential candidate for developing new therapeutic agents . Additionally, its unique structure allows for molecular docking studies, which can help in understanding its interaction with biological targets .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds in the pyrazole family include other hydrazine-coupled pyrazoles, which also exhibit significant pharmacological activities . 4-BENZOYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of substituents, which contribute to its distinct biological properties. Other similar compounds include those with variations in the benzoyl or dichlorophenyl groups, which may alter their pharmacological profiles .
Properties
Molecular Formula |
C21H19Cl2NO4 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19Cl2NO4/c1-28-11-5-10-24-18(15-9-8-14(22)12-16(15)23)17(20(26)21(24)27)19(25)13-6-3-2-4-7-13/h2-4,6-9,12,18,25H,5,10-11H2,1H3/b19-17+ |
InChI Key |
ZGLVGQYFNQDFNM-HTXNQAPBSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.